molecular formula C8H16N2 B13872916 N'-cyclohexylethanimidamide

N'-cyclohexylethanimidamide

Cat. No.: B13872916
M. Wt: 140.23 g/mol
InChI Key: QWAVBMZKJUZYAD-UHFFFAOYSA-N
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Description

N'-Cyclohexylethanimidamide (CAS: 19412-46-5), specifically identified as (1E)-2-chloro-N'-cyclohexylethanimidamide in the literature , is an ethanimidamide derivative featuring a cyclohexyl group attached to the amidine nitrogen and a chlorine substituent on the ethanimidamide backbone. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of approximately 172.66 g/mol.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N'-cyclohexylethanimidamide

InChI

InChI=1S/C8H16N2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,9,10)

InChI Key

QWAVBMZKJUZYAD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-cyclohexylethanimidamide can be synthesized through the reaction of cyclohexylamine with ethyl cyanoacetate. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylamine} + \text{Ethyl cyanoacetate} \rightarrow \text{N’-cyclohexylethanimidamide} ]

Industrial Production Methods

In industrial settings, the production of N’-cyclohexylethanimidamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanimidamide derivatives.

Scientific Research Applications

N’-cyclohexylethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclohexylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N'-cyclohexylethanimidamide with two structurally related ethanimidamide derivatives: N'-hydroxy-2-phenylethanimidamide and 2-(diethylamino)-N′-hydroxyethanimidamide. Key differences lie in substituent groups, molecular weight, and applications.

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
(1E)-2-Chloro-N'-cyclohexylethanimidamide Cyclohexyl, Chlorine C₈H₁₃ClN₂ 19412-46-5 172.66 Bulky cyclohexyl group enhances steric hindrance; chlorine may increase reactivity .
N'-Hydroxy-2-phenylethanimidamide Phenyl, Hydroxy C₈H₁₀N₂O 19227-11-3 150.18 Aromatic phenyl group improves stability; hydroxy group enables hydrogen bonding .
2-(Diethylamino)-N′-hydroxyethanimidamide Diethylamino, Hydroxy C₆H₁₅N₃O Not provided 145.21 Diethylamino group enhances solubility in polar solvents; used as a synthetic intermediate .

Structural and Functional Insights

The chlorine atom in the main compound may act as an electron-withdrawing group, increasing electrophilicity at the amidine nitrogen, unlike the hydroxy group in analogs, which serves as a hydrogen-bond donor .

Applications: this compound: Limited data on direct applications, but its structure suggests utility in synthesizing cyclohexyl-functionalized polymers or ligands . N'-Hydroxy-2-phenylethanimidamide: Marketed as a research chemical (96% purity, price range: €42–508) for pharmaceutical intermediate synthesis . 2-(Diethylamino)-N′-hydroxyethanimidamide: Likely used in coordination chemistry due to its chelating diethylamino group .

Synthetic Challenges :

  • The synthesis of this compound derivatives may require specialized conditions (e.g., preparative HPLC for purification), as seen in related amidine syntheses . In contrast, phenyl-substituted analogs are more straightforward to functionalize due to established aromatic chemistry protocols .

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